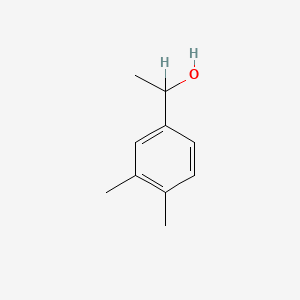

1-(3,4-Dimethylphenyl)ethanol

説明

Overview and Significance of Substituted Phenylethanols in Organic Chemistry

Substituted phenylethanols are a class of organic compounds that play a crucial role in organic chemistry. Their structure, which includes a phenyl group and a hydroxyl group attached to an ethyl chain, allows for a wide range of chemical modifications. This versatility makes them important building blocks in the synthesis of more complex molecules. ontosight.aiorganic-chemistry.org They are frequently used as intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netrsc.org The synthesis of alcohols from carbonyl compounds, a key transformation in organic chemistry, often involves the reduction of aldehydes or ketones, with nucleophilic addition of reagents like Grignard reagents leading to the formation of alcohols such as 2-phenylethanol. pearson.com

Research Landscape and Emerging Trends for 1-(3,4-Dimethylphenyl)ethanol

Current research on this compound is focused on its application as a chiral building block and a synthetic intermediate. researchgate.net A significant area of investigation is its use in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. researchgate.net Green chemistry approaches, such as plant-mediated bioreduction and the use of deep eutectic solvents (NADES), are being explored for the environmentally friendly synthesis of chiral alcohols like this compound. researchgate.netresearchgate.net For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone using plant cells, such as those from sugar beets, has shown promise in producing the corresponding chiral alcohol with high yields and enantiomeric excess. researchgate.net

Historical Context of this compound Synthesis and Applications

Historically, the synthesis of this compound has been achieved through various methods, including the reduction of 3',4'-dimethylacetophenone (B146666). This reduction can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Another established method involves the Grignard reaction, a fundamental process in organic synthesis. The synthesis of this compound has been documented in the context of producing intermediates for various applications. For example, it has been used as a starting material for the synthesis of new thiazole (B1198619) derivatives with potential antimicrobial activities. researchcommons.org Additionally, its radiolabeled forms have been synthesized for use in biodegradable liquid scintillators. iaea.org

Unveiling the Synthetic Pathways to this compound

The chemical compound this compound, a significant chiral building block in the synthesis of fine chemicals and pharmaceuticals, is the focus of extensive research in synthetic organic chemistry. researchgate.net This article delves into the established and advanced methodologies for its preparation, highlighting catalytic hydrogenations, metal hydride reductions, Grignard reactions, and the nuanced approaches of asymmetric synthesis.

Structure

3D Structure

特性

IUPAC Name |

1-(3,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTSQZZOTXFJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955544 | |

| Record name | 1-(3,4-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33967-19-0 | |

| Record name | 1-(3,4-Dimethylphenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 3,4 Dimethylphenyl Ethanol

Reaction Mechanism Elucidation using Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and elucidating the structure of the transition state. This effect arises from the difference in reaction rates between molecules containing heavier and lighter isotopes of the same element. While specific KIE studies directly on reactions of 1-(3,4-dimethylphenyl)ethanol are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems, such as the reduction of acetophenone (B1666503).

In the reduction of acetophenone using supercritical 2-propanol, a significant kinetic isotope effect was observed when deuterated 2-propanol was used. researchgate.net Specifically, the use of 2-deuterio-2-propanol resulted in a kH/kD of 1.6, while O-deuterio-2-propanol gave a kH/kD of 2.0. researchgate.net These primary KIEs indicate that the transfer of both the α-hydrogen and the hydroxyl hydrogen from 2-propanol to the ketone occurs in the rate-determining step. This is consistent with a concerted mechanism involving a cyclic transition state, similar to the Meerwein-Ponndorf-Verley reduction.

Secondary KIEs can also provide valuable information. For instance, in the asymmetric reduction of ketones, deuterium (B1214612) substitution at positions not directly involved in bond breaking can reveal steric interactions in the transition state. nih.gov These steric KIEs arise because C-D bonds are effectively shorter and have a smaller vibrational amplitude than C-H bonds. nih.gov

Table 1: Kinetic Isotope Effects in the Reduction of Acetophenone with Supercritical 2-Propanol researchgate.net

| Isotopic Labeling of 2-Propanol | kH/kD | Implication |

| (CH₃)₂CD(OH) | 1.6 | C-H bond cleavage is part of the rate-determining step. |

| (CH₃)₂CH(OD) | 2.0 | O-H bond cleavage is part of the rate-determining step. |

Transition State Analysis and Reaction Coordinate Studies

The transition state is the highest energy point along the reaction coordinate and represents the critical juncture between reactants and products. Its structure and energy dictate the rate and selectivity of a reaction. For the synthesis of this compound via the asymmetric reduction of 3,4-dimethylacetophenone, several transition state models have been proposed for related reactions, which offer valuable insights.

One of the most well-established models is the Noyori transition state for asymmetric hydrogenation using Ru-BINAP catalysts. This model proposes a concerted, six-membered cyclic transition state involving the ruthenium catalyst, the ketone, and hydrogen. nih.gov The stereochemical outcome is determined by the interactions between the substituents on the ketone and the chiral diphosphine ligand in this highly organized arrangement.

Another prominent model is the Corey-Itsuno-Shibata (CBS) model for the enantioselective reduction of ketones using oxazaborolidine catalysts. mdpi.comwikipedia.org In this model, the ketone coordinates to the boron atom of the catalyst, and the hydride is delivered from a borane (B79455) molecule that is also coordinated to the catalyst. The stereoselectivity is governed by the steric interactions between the ketone's substituents and the chiral framework of the oxazaborolidine, forcing the hydride to attack a specific face of the carbonyl group. mdpi.com

Computational studies on related systems have allowed for the detailed mapping of the reaction coordinate, identifying intermediates and transition states. For example, in the reduction of ketones, the reaction coordinate involves the approach of the hydride to the carbonyl carbon, the stretching of the C=O bond, and the formation of the new C-H bond. The energy profile along this coordinate reveals the activation energy barrier that must be overcome for the reaction to proceed.

Role of Catalysts and Reagents in Stereochemical Outcomes

The stereochemical outcome of the synthesis of this compound from its corresponding ketone is critically dependent on the choice of catalyst and reagents. Chiral catalysts create a chiral environment that differentiates between the two enantiotopic faces of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.

In asymmetric transfer hydrogenation, catalysts such as those based on ruthenium with chiral diphosphine and diamine ligands are highly effective. nih.gov The combination of these ligands creates a well-defined chiral pocket around the metal center. The ketone substrate binds in a specific orientation within this pocket, and the hydride is delivered to one face of the carbonyl, resulting in high enantioselectivity. The stereochemical outcome can often be predicted based on the chirality of the ligands used.

Similarly, in borane-mediated reductions, the use of chiral oxazaborolidine catalysts, such as those derived from proline, provides excellent stereocontrol. mdpi.com The catalyst acts as a chiral Lewis acid, activating the ketone towards reduction and directing the approach of the borane. The enantioselectivity of these reactions is often very high, and the absolute configuration of the product alcohol can be reliably predicted based on the enantiomer of the catalyst used. mdpi.com

The nature of the reducing agent itself also plays a role. While simple hydrides like sodium borohydride (B1222165) will produce a racemic mixture of this compound, more complex, sterically hindered reducing agents can exhibit some degree of diastereoselectivity in the reduction of cyclic ketones, although this is less relevant for the formation of a single stereocenter from an acyclic ketone. acs.org

Mechanistic Studies of Biocatalytic Transformations

Biocatalysts, particularly enzymes like alcohol dehydrogenases (ADHs), are highly efficient and selective catalysts for the synthesis and resolution of chiral alcohols such as this compound. Mechanistic studies of these enzymatic transformations are crucial for understanding their remarkable properties.

The mechanism of ADH-catalyzed reduction of a ketone involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the substrate. nih.gov The enzyme's active site binds both the cofactor and the ketone in a specific orientation, facilitating the stereoselective hydride transfer. The stereochemical outcome is often governed by Prelog's rule, which predicts that the hydride will be delivered to the Re face of the carbonyl if the enzyme prefers larger substituents in a specific binding pocket. researchgate.net

Biocatalytic deracemization is a powerful strategy that can be used to obtain enantiomerically pure this compound from its racemic mixture. One approach involves a single enzyme that can perform both a non-stereoselective oxidation of the alcohol to the ketone and a subsequent stereoselective reduction of the ketone back to one enantiomer of the alcohol. researchgate.netsci-hub.se The direction of the reaction (oxidation or reduction) and the stereoselectivity can be controlled by adjusting the concentrations of cosubstrates, such as acetone (B3395972) for oxidation and isopropanol (B130326) for reduction. researchgate.netsci-hub.se

The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the concentrations of the substrate and enzyme. Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (k_cat) can be determined experimentally and provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Computational Chemistry in Reaction Mechanism Prediction and Validation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules, including transition states.

For reactions involving this compound, computational modeling can be used to predict the geometries and energies of reactants, products, intermediates, and transition states. This information allows for the construction of a detailed potential energy surface for the reaction, which can be used to calculate activation energies and predict reaction rates.

In the context of asymmetric catalysis, computational studies can elucidate the origin of stereoselectivity. By modeling the transition states for the formation of both enantiomers of the product, the energy difference between these two pathways can be calculated. A lower activation energy for one pathway explains the preferential formation of the corresponding enantiomer. These models can also reveal the key non-covalent interactions between the substrate and the chiral catalyst that are responsible for stereodifferentiation.

Furthermore, computational chemistry can be used to validate proposed reaction mechanisms. By comparing computationally predicted kinetic isotope effects, activation energies, and stereoselectivities with experimental data, the plausibility of a proposed mechanism can be assessed. For example, if a computed KIE for a proposed rate-determining step matches the experimentally measured value, it provides strong support for that mechanistic hypothesis.

Advanced Spectroscopic and Computational Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(3,4-Dimethylphenyl)ethanol, providing detailed information about the atomic connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural confirmation of this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. The aromatic protons typically appear as multiplets in the downfield region, while the methyl and methine protons of the ethyl group, along with the methyl groups on the phenyl ring, resonate in the upfield region.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the dimethylphenyl group are observed in the aromatic region, while the carbons of the ethanol (B145695) substituent appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (on ring) | ~2.2-2.3 | ~19-21 |

| CH₃ (ethyl) | ~1.4-1.5 (d) | ~25 |

| CH (ethyl) | ~4.8-5.0 (q) | ~70 |

| OH | Variable | - |

| Aromatic CH | ~7.0-7.3 | ~125-145 |

Note: Data are predicted based on typical values for similar structures. 'd' denotes a doublet and 'q' denotes a quartet.

As this compound is a chiral molecule, chiral NMR spectroscopy can be used for stereochemical assignment. This is often achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For example, the use of a chiral resolving agent can induce separate signals for the enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of 150.22 g/mol .

The fragmentation pattern is predictable based on the structure of benzylic alcohols. A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the phenyl ring (alpha-cleavage), leading to the formation of a stable benzylic cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion |

| 135 | [C₉H₁₁O]⁺ | Loss of a methyl group (-CH₃) |

| 132 | [C₁₀H₁₂]⁺ | Loss of water (-H₂O) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 2850-3100 cm⁻¹. The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Stretch | 1450-1600 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the absorption bands are primarily due to π → π* transitions within the substituted benzene (B151609) ring. The presence of the alkyl and hydroxyl substituents on the phenyl ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Based on data for structurally similar compounds like substituted acetophenones, one would expect to observe absorption maxima in the UV region. scholaris.cascience-softcon.deomicsonline.orgspectrabase.com

Table 4: Predicted UV-Visible Absorption for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Primary) | ~210-230 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in the solid state and for establishing the absolute configuration of a chiral molecule. researchgate.net However, there is no publicly available crystal structure for this compound in crystallographic databases. Obtaining a suitable single crystal of this compound could be challenging, as it may exist as a liquid or a low-melting solid at room temperature. Techniques such as co-crystallization with a suitable host molecule could potentially be employed to obtain a crystalline sample suitable for X-ray diffraction analysis. researchgate.net If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding in the solid state.

Computational Chemistry for Spectroscopic Data Interpretation and Prediction

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. Through the use of sophisticated software and theoretical models, it is possible to simulate molecular behavior and predict spectroscopic data, complementing and guiding experimental work. For a molecule such as this compound, computational methods allow for a detailed characterization of its electronic landscape, which is fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. cmu.eduresearchgate.net It is one of the most popular and versatile methods available in computational chemistry. researchgate.net The core principle of DFT is that the properties of a molecule can be determined based on its electron density, which is a function of only three spatial coordinates.

The process begins with geometry optimization, where DFT calculations are employed to find the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry. This is achieved by systematically adjusting the atomic coordinates to minimize the total electronic energy of the system. nih.gov The accuracy of these calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVQZ), which approximates the molecular orbitals. nih.govnih.gov For instance, functionals like B3LYP are widely used for their balance of accuracy and computational cost in describing organic molecules. nih.govekb.eg

Once the geometry is optimized, a variety of electronic properties can be calculated to describe the molecule's charge distribution and stability. These properties provide a quantitative understanding of the molecule's intrinsic characteristics.

Key Electronic Properties Calculated via DFT:

| Property | Description | Significance for this compound |

| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. | A non-zero dipole moment would indicate asymmetric charge distribution, influencing solubility and intermolecular interactions. |

| Rotational Constants | Constants related to the molecule's moments of inertia, used in microwave spectroscopy. | Provides data for identifying the molecule through rotational spectroscopy techniques. |

| Mulliken/NBO Charges | A method for partitioning the total electron density among the individual atoms in the molecule. | Reveals the partial positive or negative charges on each atom, helping to identify reactive sites. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. youtube.comwikipedia.org It focuses on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the highest-energy orbital that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital that is empty and can act as an electron acceptor (electrophile). youtube.comresearchgate.net

The energies of the HOMO and LUMO, and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's electronic properties and chemical reactivity. nih.govschrodinger.com

HOMO Energy (EHOMO): A higher HOMO energy indicates that the molecule is a better electron donor. It is related to the ionization potential of the molecule.

LUMO Energy (ELUMO): A lower LUMO energy suggests the molecule is a better electron acceptor. This is related to the electron affinity. pku.edu.cn

HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): The magnitude of this gap is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net This energy gap is also related to the electronic absorption properties of the molecule, as it corresponds to the lowest energy electronic excitation. schrodinger.com

Illustrative FMO Data for this compound:

| Parameter | Description | Predicted Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | The value would indicate the molecule's capacity to act as a nucleophile or electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | The value would indicate the molecule's capacity to act as an electrophile or electron acceptor. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. | A relatively large gap would suggest that this compound is a kinetically stable compound under normal conditions. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is generated by calculating the electrostatic potential at various points on the surface of the molecule, which is typically defined by a constant value of electron density. uni-muenchen.de The MEP map is color-coded to represent different regions of electrostatic potential. wolfram.com

The standard color scheme is:

Red: Indicates regions of the most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and represent sites of high nucleophilicity. uni-muenchen.de

Blue: Represents regions of the most positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. uni-muenchen.de

Green: Denotes regions of neutral or near-zero potential.

Intermediate Colors (Yellow, Orange): Represent intermediate levels of potential between the extremes.

For this compound, an MEP map would provide a clear visual guide to its reactivity. It is predicted that the most electron-rich region (red) would be concentrated around the oxygen atom of the hydroxyl (-OH) group due to its high electronegativity and lone pairs of electrons. This site would be the primary center for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would be depicted as an electron-poor region (blue), making it the most likely site for interaction with nucleophiles or for acting as a hydrogen bond donor. The aromatic ring and methyl groups would likely show regions of intermediate to slightly negative potential.

Applications of 1 3,4 Dimethylphenyl Ethanol in Advanced Organic Synthesis and Materials Science

Chiral Building Block in Complex Molecule Synthesis

Optically active 1-(3,4-Dimethylphenyl)ethanol is utilized as a chiral building block and synthetic intermediate in the fine chemical, pharmaceutical, and agrochemical sectors. The presence of a chiral center makes it a valuable starting material for constructing more complex molecules where specific stereochemistry is essential for biological activity or material properties. The synthesis of this compound in high enantiomeric purity is a critical first step for its subsequent use.

The demand for single-enantiomer drug intermediates is a significant driver in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. Chiral alcohols such as (S)-1-(3,4-dimethylphenyl)ethanol are prepared specifically for use in drug synthesis. While direct incorporation into a marketed API is not widely documented, its role as a key intermediate is established. The synthesis of enantiomerically pure forms, such as (1R)-1-(3,4-dimethylphenyl)ethanol, is a focal point of research, underscoring its importance for the pharmaceutical industry. The structural motif of a chiral benzylic alcohol is present in numerous biologically active compounds, making this compound a relevant tool for medicinal chemists in the construction of new lead compounds.

Similar to the pharmaceutical sector, the agrochemical industry requires chiral intermediates for the development of new pesticides and herbicides with improved efficacy and reduced environmental impact. Optically active this compound serves as a synthetic intermediate for this industry. Its application in fine chemical production is broad, where it can be used to introduce a specific stereocenter into a target molecule, influencing its physical and chemical properties for a range of specialized applications.

Precursor for Advanced Materials (e.g., Polymers, Ligands)

The use of specific molecules as precursors is fundamental to the development of new materials with tailored properties. While alcohols are frequently used in the synthesis of polymers and ligands, either as initiators, monomers, or solvents, the direct application of this compound as a precursor for advanced polymers or as a foundational component in ligand synthesis is not extensively documented in the available scientific literature. The development of novel precursors is a key step in materials engineering, but specific research detailing the polymerization of this compound or its use in forming the backbone of specialized ligands has not been identified.

Role in the Synthesis of Optically Active Compounds

The primary role of this compound in this context is as a product of asymmetric synthesis, which then enables its use as a chiral starting material. Significant research has been dedicated to producing this alcohol in high enantiomeric purity through biocatalysis, a green chemistry approach. The asymmetric reduction of the prochiral ketone, 1-(3,4-dimethylphenyl)ethanone, is a key transformation.

Various methods have been explored, including the use of plant-mediated bioreduction. Studies have utilized different vegetable roots as biocatalysts, achieving yields from 44.1% to 88.2% and high enantiomeric excess (ee) for the (S)-enantiomer. The use of sugar beet cell cultures has proven particularly effective, yielding the corresponding alcohol with enantiomeric excesses greater than 99%. Another approach involves using baker's yeast (Saccharomyces cerevisiae) in novel solvent systems like natural deep eutectic solvents (NADES) to produce the (1R)-enantiomer. These green approaches highlight the focus on producing enantiomerically pure this compound, which is essential for its role as a building block in the synthesis of other optically active compounds.

Interactive Data Table: Biocatalytic Asymmetric Reduction of 1-(3,4-Dimethylphenyl)ethanone

| Biocatalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Vegetable Roots (General) | (S) | 44.1 - 88.2 | up to 97.2 |

| Sugar Beet Cell Cultures | (S) | 62.1 - 88.2 | >99 |

| S. cerevisiae in NADES | (R) | - | - |

Application in Fragrance and Flavor Chemistry

Biological and Pharmacological Research Applications

Investigation of Biological Activities

The exploration of the biological activities of chemical compounds is a foundational step in pharmaceutical research. It involves assessing a compound's effects on biological systems to identify potential therapeutic properties.

Alcohols are recognized for their antimicrobial properties, which are generally attributed to their ability to denature and coagulate proteins within the microbial cell wall. nih.gov This action disrupts the cell membrane, leading to the lysis and leakage of intracellular components and inhibition of key cellular processes. nih.govplos.org Ethanol (B145695), in particular, is effective against a broad spectrum of bacteria and viruses. nih.govcontecinc.com The antimicrobial efficacy of alcohols can be influenced by factors such as their concentration and the presence of organic matter. contecinc.com

While the general class of alcohols exhibits these properties, specific research detailing the antimicrobial activity and the precise mechanism of action for 1-(3,4-Dimethylphenyl)ethanol against various pathogens is not extensively documented in current literature. Further studies would be required to determine its specific spectrum of activity and mechanistic pathways.

Table 1: Investigated Antimicrobial Activity of this compound

| Microorganism | Type | Activity Status |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | Not Reported |

| Staphylococcus aureus | Gram-positive Bacteria | Not Reported |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Not Reported |

| Candida albicans | Fungus | Not Reported |

This table is for illustrative purposes; specific testing data for this compound is not available in the provided search results.

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant activity of a compound is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. nih.govresearchgate.net This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The degree of discoloration of the DPPH solution corresponds to the scavenging potential of the compound. researchgate.net

Specific studies and quantitative data regarding the antioxidant properties of this compound are not detailed in the available research. Therefore, its capacity to act as a free radical scavenger remains an area for future investigation.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is critical in drug discovery, as many drugs function by inhibiting specific enzymes involved in disease pathways. youtube.com Inhibition can be reversible or irreversible, and reversible inhibitors are further classified as competitive, non-competitive, or uncompetitive based on how they interact with the enzyme and its substrate. youtube.com Research in this area seeks to identify compounds that can selectively inhibit targets like Tyrosyl-tRNA synthetase, HCV serine protease, Thymidine phosphorylase, α-glucosidase, and α-amylase, which are implicated in various diseases.

There is currently a lack of specific research data on the inhibitory effects of this compound against the aforementioned enzymes.

Table 2: Enzyme Inhibition Profile for this compound

| Target Enzyme | Therapeutic Area | Inhibitory Activity |

|---|---|---|

| Tyrosyl-tRNA synthetase | Antibacterial | Not Reported |

| HCV serine protease | Antiviral (Hepatitis C) | Not Reported |

| Thymidine phosphorylase | Anticancer | Not Reported |

| α-glucosidase | Antidiabetic | Not Reported |

| α-amylase | Antidiabetic | Not Reported |

This table illustrates potential enzyme targets; specific inhibitory data for this compound is not available in the provided search results.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govmdpi.com By systematically modifying parts of a molecule, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize them to enhance potency, selectivity, and pharmacokinetic properties. birmingham.ac.uk These studies are essential for designing more effective and safer drug candidates. mdpi.com

While SAR is a crucial component of drug development, specific studies detailing the structure-activity relationships for derivatives of this compound have not been extensively published. Such research would involve synthesizing analogs with modifications to the phenyl ring or the ethanol side chain and evaluating their impact on biological activity.

Role in Drug Discovery and Development

The process of drug discovery and development is a complex, multi-stage endeavor that begins with the identification of a biological target and a promising "hit" compound. scienceopen.compcom.edu This is followed by preclinical research to assess safety and efficacy in laboratory and animal models, and then by a series of clinical trials in humans to confirm its therapeutic value. pcom.edu

The potential role of this compound as a scaffold or starting material in drug discovery is an area that warrants further exploration. Its chemical structure could serve as a foundation for the synthesis of novel compounds with potential therapeutic activities.

In pharmaceutical research and quality control, reference materials are highly pure substances used as a standard for comparison in analytical tests. sigmaaldrich.comlabomersa.com These materials, often designated as pharmaceutical secondary standards, are crucial for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and final drug products. labomersa.com They are used to calibrate analytical instruments and validate testing methods, providing traceability to primary pharmacopeial standards. labomersa.com

The use of this compound as a certified reference material in pharmaceutical research has not been specifically documented. Its utility in this capacity would depend on the establishment of its purity and characterization according to regulatory standards.

As a Synthetic Intermediate for Pharmaceutical Compounds

This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). mallakchemicals.com Its chemical structure, featuring a reactive secondary alcohol group and a substituted aromatic ring, makes it a versatile precursor in organic synthesis. hymasynthesis.com In the pharmaceutical industry, compounds with similar structures are often utilized as starting materials or key intermediates for creating a wide range of therapeutic agents. sumitomo-chem.co.jpbeilstein-journals.org

The synthesis of essential drugs often involves multi-step processes where intermediates like this compound are modified to build the final molecular architecture of a drug. medihealthpedia.com The development of efficient synthetic routes for APIs is a critical aspect of medicinal chemistry, and the use of specialized intermediates is fundamental to this process. researchgate.net The transformation of such intermediates can involve various chemical reactions, including esterification, etherification, or substitution, to introduce new functional groups and construct the target molecule. mdpi.com The goal is to harmonize the chemical synthesis aspects with pharmacological requirements to produce effective medications. medihealthpedia.com

Toxicological and Environmental Impact Studies (Focus on research methodologies, not specific data)

The evaluation of a chemical compound's potential toxicological and environmental effects is crucial for ensuring human and ecological safety. Research in this area focuses on understanding a substance's inherent hazards and its behavior when released into the environment. Methodologies are designed to identify potential risks through a combination of laboratory and modeling studies.

In vitro and in vivo Toxicity Assessments

In vitro and in vivo toxicity assessments are fundamental methodologies for evaluating the potential adverse effects of chemical substances. oiccpress.com These studies are designed to identify and characterize the toxic properties of compounds before they are considered for broader applications.

In vitro methodologies involve the use of cells or tissues cultured in a laboratory setting to assess a compound's effects at the cellular level. diffundit.com These techniques are often used as initial screening tools because they are generally faster and less expensive than whole-animal studies. diffundit.com Common in vitro assays include:

Cytotoxicity Assays: These tests, such as the MTT assay, measure the concentration at which a substance causes cell death, providing a basic measure of its toxicity. oiccpress.com

Genotoxicity Assays: These are designed to detect if a compound can damage DNA, which could potentially lead to mutations or cancer.

Metabolic Studies: Using cell lines, often from the liver (e.g., HepG2 cells), researchers can investigate how a compound is metabolized and whether its breakdown products are toxic. oiccpress.com

In vivo methodologies involve studies in living organisms, such as rodents (rats, mice) or fish (zebrafish), to understand the systemic effects of a compound. oiccpress.commdpi.com These assessments provide information on how a substance is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism, and can reveal target organ toxicity. sigmaaldrich.com Methodologies include:

Acute Toxicity Studies: These involve administering a single high dose of the substance to determine its immediate effects and to calculate the lethal dose (LD50), the dose that is lethal to 50% of the test population.

Sub-chronic and Chronic Toxicity Studies: These studies involve repeated exposure to the compound over a longer period to evaluate the potential for long-term health effects.

Developmental and Reproductive Toxicity (DART) Studies: These are designed to assess whether a substance can interfere with normal development or reproductive function.

Modern approaches in toxicology aim to integrate data from both in vitro and in vivo studies, along with computational modeling, to build a comprehensive toxicity profile for a chemical. diffundit.com

Environmental Fate and Degradation Research

Key research methodologies include:

Biodegradation Studies: These experiments assess the breakdown of a chemical by microorganisms. nih.gov Standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), are often used. These typically involve incubating the chemical with microorganisms sourced from environments like activated sludge from wastewater treatment plants, soil, or surface water. mdpi.comchemrxiv.org Researchers measure the disappearance of the parent compound and the formation of breakdown products over time using analytical techniques like chromatography and mass spectrometry. nih.gov The ultimate biodegradation half-life, or the time it takes for half of the substance to be mineralized to carbon dioxide, water, and mineral salts, is a key parameter determined from these studies. nih.gov

Abiotic Degradation Studies: These investigate degradation through non-biological processes. The main abiotic process for organic chemicals in the environment is often hydrolysis (reaction with water). Photodegradation (breakdown by sunlight) is also studied, particularly for chemicals that may be present in surface waters or the atmosphere.

Partitioning and Transport Modeling: The physical and chemical properties of a compound determine how it moves and where it accumulates in the environment. nih.gov Researchers determine properties like the octanol-water partition coefficient (Kow) to predict whether a substance is likely to accumulate in fatty tissues of organisms (bioaccumulation) or adsorb to soil and sediment. nih.gov Computer models use this data, along with degradation rates, to predict the environmental concentration and distribution of the chemical in different compartments like water, soil, air, and sediment. researchgate.net

The data gathered from these studies are used to classify the persistence and mobility of a substance, which are critical components of an environmental risk assessment. nih.govchemrxiv.org

Future Research Directions and Challenges

Development of Novel and Highly Enantioselective Synthetic Methods

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Consequently, a major focus of future research is the development of innovative and highly efficient methods for the enantioselective synthesis of 1-(3,4-dimethylphenyl)ethanol.

Current research has highlighted the potential of biocatalysis as an environmentally friendly and highly selective approach. Plant-mediated bioreduction, for instance, has been successfully employed to convert 1-(3,4-dimethylphenyl)ethanone into the corresponding (S)-1-(3,4-dimethylphenyl)ethanol with high yields and enantiomeric excess.

| Biocatalyst (Vegetable Root) | Yield (%) | Enantiomeric Excess (%) for (S)-enantiomer |

|---|---|---|

| Sugar Beet | up to 88.2 | >99 |

| Various (9 tested) | 44.1 - 88.2 | up to 97.2 |

Exploration of New Biological Targets and Therapeutic Applications

While this compound is primarily known as a building block, its structural motif is present in various biologically active molecules, suggesting potential for direct or derivative therapeutic applications. A significant current application is its use as an intermediate in the production of labeled Medetomidine, an alpha2-adrenergic agonist used as a veterinary sedative and analgesic. researchgate.net

Future research will likely explore the derivatization of the this compound scaffold to target a wider range of biological systems. The phenylethanol core is a versatile starting point for drug design. For example, related molecular structures have been investigated for their potential as:

Kinase Inhibitors: Novel kinase inhibitors with anticancer properties are a key area of medicinal chemistry. researchgate.net Derivatives could be designed to target specific kinases, such as the Platelet-Derived Growth Factor Receptor A (PDGFRA), which is implicated in certain cancers. researchgate.net

Antitubercular Agents: There is an ongoing search for new drugs to combat resistant strains of Mycobacterium tuberculosis. The synthesis of hydrazone derivatives from related aromatic precursors is one strategy being explored to develop new antitubercular agents. mdpi.com

Neurological Targets: Phenethylamine derivatives, which share structural similarities, are known to interact with neurological targets like serotonin (B10506) receptors. wikipedia.org This suggests that derivatives of this compound could be investigated for activity within the central nervous system.

The primary challenge is to move from a versatile intermediate to a lead compound through targeted synthesis and rigorous biological screening against a diverse panel of targets.

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and understanding molecular behavior. These techniques are poised to play a significant role in future research on this compound and its derivatives.

Quantum Chemical Studies: Quantum chemical computational studies, such as those using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure. nih.govresearchgate.net These methods are used to calculate properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO), which help in understanding the molecule's reactivity and potential interaction sites. nih.govresearchgate.net For instance, a computational study on the related compound (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone used DFT (B3LYP/6-31G(d,p)) to determine its stable geometry and electronic properties. nih.gov

Molecular Docking and Dynamics: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This is crucial for identifying potential biological targets. Future research could involve virtually screening this compound derivatives against libraries of proteins to identify potential binding partners. nih.govu-strasbg.fr Molecular dynamics simulations can then be used to analyze the stability and conformational changes of the protein-ligand complex over time. researchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) analysis is a statistical method used to predict the biological activity of compounds based on their physicochemical properties and molecular descriptors. pensoft.netmdpi.com By developing QSAR models for a series of this compound derivatives, researchers can identify the key structural features that contribute to a desired biological effect, guiding the design of more potent and selective compounds. pensoft.netnih.gov

The challenge in this field is the continuous need for more accurate scoring functions and force fields, as well as the computational power required to simulate complex biological systems realistically.

Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. For this compound, future research will emphasize the development of production methods that are not only efficient but also environmentally sustainable and economically scalable.

Biocatalysis and Renewable Feedstocks: As mentioned, biocatalytic methods using whole-plant cells or isolated enzymes offer a green alternative to traditional chemical synthesis. journalcra.com These processes often occur in aqueous media under mild conditions, reducing energy consumption and waste generation. The use of feedstocks derived from biomass is a key goal for sustainable chemistry. nih.gov Research into converting lignocellulosic biomass into platform chemicals could eventually provide a renewable starting point for the synthesis of precursors to this compound.

Catalytic Hydrogenation: For large-scale industrial production, catalytic hydrogenation remains a vital technique. The development of more efficient, selective, and reusable heterogeneous catalysts is a key research area. A scalable process for the related compound 1-(3,4-dimethoxyphenyl)ethanol (B1196505) involves the reduction of 3,4-dimethoxyacetophenone using a Raney nickel catalyst, highlighting a pathway suitable for industrial scale-up. Future work will focus on replacing traditional catalysts with more sustainable and less toxic alternatives, potentially based on earth-abundant metals.

The primary challenges are ensuring that these sustainable methods are cost-competitive with existing petrochemical-based routes and can be reliably scaled to meet industrial demand.

Multi-disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of chemical research lies in the convergence of different scientific disciplines. This compound is well-positioned to be a subject of such multi-disciplinary studies.

Chemistry and Biology: The intersection of chemistry and biology is evident in the development of biocatalytic synthetic routes and the exploration of new therapeutic applications. The design and synthesis of novel drug candidates based on the this compound scaffold, followed by biological evaluation, is a classic example of medicinal chemistry, which is inherently interdisciplinary.

Chemistry and Materials Science: An emerging area of research is the use of bio-derived molecules as building blocks for new materials. The dimethyl-substituted phenyl group is a component in certain polymers, such as 1,3-dimethyl polyphenylene vinylene. researchgate.net This raises the possibility of using this compound or its derivatives as monomers for the synthesis of novel, sustainable polymers. For example, the ethanol (B145695) functional group could be modified to allow for polymerization reactions, potentially leading to new polyesters or polyethers with unique properties derived from the aromatic core. This approach aligns with the broader goal of creating a bio-based economy where petrochemicals are replaced by renewable feedstocks for the production of both chemicals and materials. nih.gov

The main challenge in this area is bridging the gap between fundamental chemical synthesis and applied materials science, requiring collaboration to design molecules that not only can be produced sustainably but also possess the desired physical and chemical properties for specific material applications.

Q & A

Q. What are the standard synthetic routes for 1-(3,4-dimethylphenyl)ethanol, and how do reaction conditions influence yield?

The compound is synthesized via bioreduction of 1-(3,4-dimethylphenyl)ethanone using biocatalysts like Saccharomyces cerevisiae or plant cell cultures (e.g., Beta vulgaris). Key factors include solvent composition (e.g., water content in NADES) and catalyst type. For instance, NADES containing choline chloride with glycerol/ethylene glycol improved enantioselectivity, while water content (30–80% w/w) modulated reaction efficiency . Classical chemical reductions (e.g., NaBH₄) are also applicable but may lack stereocontrol compared to enzymatic methods .

Q. How do physicochemical properties (e.g., melting point, solubility) impact experimental design?

The compound’s melting point (17–18°C), boiling point (117°C), and density (0.964 g/cm³) guide purification techniques like distillation or recrystallization. Its low water solubility necessitates organic solvents (e.g., ethanol) for reactions, while the flash point (30°C) mandates fire safety protocols during handling .

Q. What analytical techniques are recommended for characterizing this compound?

Chromatography (HPLC, GC) and spectroscopy (NMR, IR) are standard. For enantiomeric analysis, chiral columns or polarimetry are critical due to the compound’s stereogenic center. NADES-based syntheses often require coupled techniques (e.g., GC-MS) to resolve solvent interference .

Advanced Research Questions

Q. How can enantioselectivity be optimized in biocatalytic reductions of 1-(3,4-dimethylphenyl)ethanone?

Enantioselectivity depends on the biocatalyst and solvent system. S. cerevisiae in NADES achieved up to >99% ee for (S)-enantiomers, with water content tuning stereochemical outcomes. Computational modeling (e.g., B3LYP/6-311+G(d,p)) can predict catalyst modifications, such as aryl group substitutions (e.g., 3,5-dimethylphenyl), to enhance selectivity .

Q. What computational strategies predict kinetic resolution efficiency for secondary alcohols like this compound?

Density functional theory (DFT) at B3LYP/6-31G(d) level validates transition-state models for esterification reactions. Deuterium isotope effects and steric parameters (e.g., catalyst aryl groups) are critical for predicting enantiomeric excess. This approach successfully guided catalyst design for improved KR reactions .

Q. How does structural modification of this compound influence biological activity or receptor interactions?

Structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring (e.g., fluorine or methoxy groups) enhance antimicrobial or anticancer properties. For example, fluorinated analogs show improved binding to kinases like Plk1, a target in anticancer drug development. Molecular docking and in vitro assays (e.g., IC₅₀ measurements) are used to validate interactions .

Q. What green chemistry approaches improve sustainability in synthesis?

NADES solvents (e.g., choline chloride/glycerol) reduce environmental impact by replacing volatile organics. Beta vulgaris cultures can be recycled for up to 7 days, minimizing waste. Lifecycle assessments (LCAs) comparing NADES vs. traditional solvents highlight reductions in E-factor (kg waste/kg product) .

Q. What safety protocols are critical for handling this compound?

Hazard analyses must address flammability (flash point 30°C) and toxicity. PPE includes butyl rubber gloves, safety goggles, and flame-resistant lab coats. Ventilation is required for large-scale reactions, and spill protocols should account for low water solubility (use absorbents like vermiculite) .

Methodological Notes

- Data Contradictions : and report conflicting optimal water content (30% vs. 50% w/w) for NADES-based syntheses, necessitating case-specific optimization.

- Unresolved Challenges : Scalability of biocatalytic methods and long-term stability of NADES remain understudied.

- Emerging Trends : Machine learning models are being explored to predict enantioselectivity and optimize catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。